molecular formula C6H16ClNO B13699766 O-Hexylhydroxylamine Hydrochloride

O-Hexylhydroxylamine Hydrochloride

Cat. No.: B13699766
M. Wt: 153.65 g/mol
InChI Key: RUMYSLNKNKBRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Hexylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of hydroxylamine where the hydrogen atom is replaced by a hexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Hexylhydroxylamine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: O-Hexylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Hexylhydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Hexylhydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It targets specific molecular pathways, such as the formation of oximes through nucleophilic addition to carbonyl compounds. This compound’s reactivity is influenced by the presence of the hexyl group, which enhances its nucleophilicity and stability .

Comparison with Similar Compounds

Uniqueness: O-Hexylhydroxylamine Hydrochloride stands out due to its enhanced nucleophilicity and stability, making it a valuable reagent in various chemical reactions. Its hexyl group provides unique properties that differentiate it from other hydroxylamine derivatives .

Biological Activity

O-Hexylhydroxylamine hydrochloride is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Overview of Hydroxylamines

Hydroxylamines, including O-hexylhydroxylamine, are derivatives of hydroxylamine (NH₂OH) that have garnered attention for their diverse biological activities. Hydroxylamines are known to function as reducing agents and can be involved in various biochemical pathways, including the nitrification process in bacteria and as intermediates in drug metabolism .

  • Antitumor Activity :
    • Hydroxylamines have been studied for their ability to inhibit enzymes involved in tumor progression. For example, O-benzylhydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy. Structural modifications can enhance the potency and selectivity of these compounds against cancer cells .
  • Antimicrobial Properties :
    • Recent studies have shown that certain hydroxylamine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound may share similar properties, making it a candidate for further exploration in combating antibiotic-resistant strains .
  • Cytotoxic Effects :
    • The cytotoxicity of hydroxylamines is often assessed using various cancer cell lines. For instance, derivatives have shown moderate cytotoxic effects against liver and breast cancer cell lines, suggesting that O-hexylhydroxylamine could be effective in specific therapeutic contexts .

Study 1: Inhibition of IDO1

In a study focusing on the inhibition of IDO1 by hydroxylamine derivatives, O-benzylhydroxylamine was highlighted for its sub-micromolar potency. The study indicated that structural modifications could lead to enhanced ligand efficiency and reduced toxicity profiles, which may also apply to O-hexylhydroxylamine .

Study 2: Antimicrobial Activity

A comparative study on various hydroxylamine derivatives revealed that some compounds exhibited minimum inhibitory concentrations (MICs) below 60 μg/mL against Staphylococcus aureus. This suggests a potential for this compound in developing new antimicrobial agents .

Table 1: Biological Activities of Hydroxylamine Derivatives

CompoundActivity TypeIC50/MIC (μg/mL)Reference
O-benzylhydroxylamineIDO1 Inhibition<0.5
Compound 11Antimicrobial (Staph)<60
Compound 12Cytotoxicity (WRL-68)86

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

O-hexylhydroxylamine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-4-5-6-8-7;/h2-7H2,1H3;1H

InChI Key

RUMYSLNKNKBRJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCON.Cl

Origin of Product

United States

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